Benzamide, 5-acetamido-N-propyl-2-(prop-2-ynyl)-
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Overview
Description
Benzamide, 5-acetamido-N-propyl-2-(prop-2-ynyl)- is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes an acetamido group, a propyl chain, and a prop-2-ynyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 5-acetamido-N-propyl-2-(prop-2-ynyl)- typically involves multiple steps, starting with the acylation of a benzamide derivative The acylation reaction can be carried out using anhydrides or acyl chlorides under controlled conditionsThe final product is purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 5-acetamido-N-propyl-2-(prop-2-ynyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamido or prop-2-ynyl groups, using reagents like sodium hydroxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or alkyl halides in organic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or alkylated derivatives.
Scientific Research Applications
Benzamide, 5-acetamido-N-propyl-2-(prop-2-ynyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its analgesic and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Benzamide, 5-acetamido-N-propyl-2-(prop-2-ynyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including analgesic and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Ethenzamide: An analgesic with a similar benzamide core.
Salicylamide: Known for its analgesic and antipyretic properties.
Procainamide: Used as an antiarrhythmic agent.
Moclobemide: An antidepressant with a benzamide structure.
Uniqueness
Benzamide, 5-acetamido-N-propyl-2-(prop-2-ynyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
73664-66-1 |
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Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
5-acetamido-N-propyl-2-prop-2-ynylbenzamide |
InChI |
InChI=1S/C15H18N2O2/c1-4-6-12-7-8-13(17-11(3)18)10-14(12)15(19)16-9-5-2/h1,7-8,10H,5-6,9H2,2-3H3,(H,16,19)(H,17,18) |
InChI Key |
VJMRZMBFPSTEMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)NC(=O)C)CC#C |
Origin of Product |
United States |
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